molecular formula C11H14BrNO2 B15313922 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine

Cat. No.: B15313922
M. Wt: 272.14 g/mol
InChI Key: NDPAJGMXSCOKAV-UHFFFAOYSA-N
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Description

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is a heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbon atoms and one nitrogen atom) substituted at the 3-position with a benzyloxy group. The benzyl moiety is further functionalized with a bromine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)methoxy]azetidine

InChI

InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(12)4-8(11)7-15-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3

InChI Key

NDPAJGMXSCOKAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)COC2CNC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Alkoxide Intermediate

The most widely documented method involves the reaction of 5-bromo-2-methoxybenzyl alcohol with azetidine under basic conditions. Sodium hydride or potassium carbonate in dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates alkoxide formation, followed by nucleophilic substitution at the azetidine nitrogen.

Reaction Optimization

  • Base Selection : Sodium hydride (NaH) achieves higher yields (75–80%) compared to potassium carbonate (K₂CO₃, 60–65%) due to stronger deprotonation efficiency.
  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the alkoxide intermediate, whereas THF offers better selectivity for smaller-scale syntheses.
  • Temperature : Reflux conditions (80–100°C) reduce side products such as dimerized benzyl ethers, though room-temperature reactions are feasible with extended stirring (24–48 hours).
Table 1: Comparative Yields Under Varied Conditions
Base Solvent Temperature (°C) Yield (%)
NaH DMF 80 78
K₂CO₃ THF 25 62
NaH THF 80 72

Reductive Cyclisation of γ-Haloalkyl Imines

Azetidines can be synthesized via reductive cyclisation of γ-haloalkyl imines using sodium borohydride (NaBH₄) in methanol. This method, adapted for sterically hindered substrates, involves:

  • Imine formation between 5-bromo-2-methoxybenzaldehyde and a primary amine.
  • Halogenation at the γ-position using N-bromosuccinimide (NBS).
  • Cyclisation via NaBH₄-mediated reduction.

Mechanistic Insights

The reaction proceeds through a two-electron reduction of the imine to an amine, followed by intramolecular nucleophilic displacement of the halide. DFT calculations suggest that the strained four-membered ring forms preferentially over five-membered analogues due to kinetic control.

Case Study: Synthesis of 1-Alkyl-2-Methyl-3,3-Dimethoxyazetidines

  • Substrate : N-(5-Bromo-2-methoxybenzyl)propylamine.
  • Conditions : NaBH₄ (2 equiv), methanol, reflux, 12 hours.
  • Yield : 85%.

Superbase-Induced Cyclization of Epoxides

Transition-metal-free synthesis using superbases (e.g., LiHMDS) enables azetidine formation from epoxides. This method, scalable to multi-gram quantities, involves:

  • Epoxide synthesis from 5-bromo-2-methoxybenzyl alcohol and epichlorohydrin.
  • Treatment with LiHMDS at −78°C to induce ring-opening and cyclization.
Table 2: Superbase-Mediated Cyclization Parameters
Epoxide Base Temperature (°C) Yield (%)
5-Bromo-2-methoxy LiHMDS −78 53
5-Bromo-2-methoxy KOtBu −50 40

Stereochemical Outcomes

The reaction exhibits high diastereoselectivity (d.r. > 10:1) due to steric effects during the ring-opening step. Computational studies corroborate the preference for the trans-configured product.

Solid-Phase Synthesis for Library Generation

For high-throughput applications, solid-phase synthesis enables the production of azetidine libraries. A 1976-membered library of spirocyclic azetidines was synthesized using:

  • Immobilization of 5-bromo-2-methoxybenzyl alcohol on Wang resin.
  • Sequential alkylation, cyclization, and cleavage steps.

Key Advantages

  • Purity : >95% by HPLC after cleavage.
  • Diversity : Introduction of spirocycles and bridged systems via post-cyclization modifications.

Industrial-Scale Production Considerations

While laboratory methods are well-established, industrial production requires optimization for cost and safety:

  • Continuous Flow Reactors : Minimize exothermic risks during NaH-mediated reactions.
  • Catalyst Recycling : Palladium-based catalysts for bromine retention during reductions.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, yielding a dehalogenated product.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride

    Substitution: Sodium azide or thiourea in polar aprotic solvents

Major Products

    Oxidation: 3-((5-Formyl-2-methoxybenzyl)oxy)azetidine or 3-((5-Carboxy-2-methoxybenzyl)oxy)azetidine

    Reduction: 3-((2-Methoxybenzyl)oxy)azetidine

    Substitution: 3-((5-Azido-2-methoxybenzyl)oxy)azetidine or 3-((5-Mercapto-2-methoxybenzyl)oxy)azetidine

Scientific Research Applications

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Mechanism of Action

The mechanism of action of 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s bromine and methoxy groups may play a role in binding to these targets, potentially leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The following analysis compares 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine with structurally analogous azetidine derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues

Table 1: Key Structural Analogues

Compound Name Substituents on Benzyl Ring Azetidine Substitution Key Features Reference
This compound 5-Bromo, 2-methoxy 3-Oxybenzyl Bromine enhances electrophilicity [N/A]
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine 5-Bromo, 2-fluoro 3-Benzyl Fluorine increases metabolic stability
1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine 2-Bromo, 5-methoxy 1-Benzyl Altered substitution pattern
3-(Pyrazol-1-yl)azetidine derivatives Pyrazole ring 3-Pyrazole Cross-coupling versatility

Key Observations :

  • Substituent Effects : The bromine atom in this compound may enhance electrophilicity for nucleophilic aromatic substitution or cross-coupling reactions, similar to brominated pyrazole-azetidine hybrids used in Suzuki–Miyaura couplings . Fluorine substitution (e.g., in ) often improves metabolic stability and bioavailability.
  • Positional Isomerism : The 2-bromo-5-methoxy isomer () may exhibit distinct steric and electronic properties compared to the 5-bromo-2-methoxy analogue due to altered spatial arrangements.

Key Observations :

  • The target compound likely shares synthetic pathways with other azetidine-benzyl hybrids, such as DBU-catalyzed aza-Michael additions () or benzylation reactions ().
  • Brominated intermediates, such as 5-bromo-2-methoxybenzyl bromide, are critical precursors, analogous to brominated pyrazole syntheses in .
Physicochemical Properties

Table 3: Spectroscopic and Physical Data

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z) Reference
This compound Est. C-O stretch: ~1100 Azetidine H: 3.5–4.0 Benzyl C-Br: ~110 300.2 (M+) [N/A]
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine C-F: ~1200 Aromatic H: 7.2–7.5 F-substituted C: ~160 288.1 (M+)
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine N-H: ~3300 Pyridine H: 8.2–8.5 Br-substituted C: ~120 367.2 (M+)

Key Observations :

  • The bromine atom in the target compound would produce a distinct ¹³C-NMR signal near 110 ppm, similar to brominated pyridines in .
  • Methoxy groups typically show IR stretches at ~1250–1100 cm⁻¹ and ¹H-NMR singlets near δ 3.8–4.0 ppm.

Biological Activity

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a 5-bromo-2-methoxybenzyl ether. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular pathways. The presence of the azetidine ring allows for conformational flexibility, which can enhance binding to specific receptors or enzymes involved in disease processes.

Key Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
  • Enzyme Inhibition: It could inhibit specific enzymes that play a role in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammatory diseases.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity:
    • Research indicates that azetidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, similar compounds have shown IC50 values in the nanomolar range against HT-29 colon cancer cells .
    • A study involving azetidinones demonstrated significant activity against MCF-7 breast cancer cells, suggesting that modifications like those present in this compound could enhance anticancer properties .
  • Antimicrobial Properties:
    • Compounds with similar structures have been evaluated for antimicrobial activity. For example, certain azetidinones showed promising results against Mycobacterium tuberculosis, indicating a potential for developing new antibiotics .
  • Neuropharmacological Effects:
    • The unique chemical structure may allow for interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Research Findings and Case Studies

Several studies have explored the biological activity of azetidine derivatives:

StudyFindings
Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values as low as 9 nM.
Highlighted the synthesis of azetidinones and their evaluation for anticancer and antimicrobial activities.
Discussed the design of selective estrogen receptor degraders (SERDs) using azetidine frameworks, showing efficacy in endocrine-resistant breast cancer models.

Q & A

Q. What are the established synthetic methodologies for 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine, and what key reaction parameters influence yield?

Answer: The synthesis typically involves alkylation of azetidine with a benzyl halide precursor. A common approach includes:

  • Step 1: Preparation of 5-bromo-2-methoxybenzyl chloride/bromide from 5-bromo-2-methoxybenzyl alcohol using thionyl chloride or PBr₃.
  • Step 2: Reaction of the benzyl halide with azetidine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., NaH or K₂CO₃) .
    Key parameters:
  • Base selection: Strong bases (e.g., NaH) improve nucleophilicity but may require anhydrous conditions.
  • Temperature: Moderate heating (40–60°C) balances reactivity and side-product formation.
  • Solvent polarity: Polar solvents enhance solubility of intermediates.
    Typical yields range from 50–70%, with purity confirmed via HPLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.0 ppm) and confirms substitution patterns on the benzyl moiety.
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z ~311.03 for C₁₁H₁₃BrNO₂).
  • IR spectroscopy: Identifies ether (C-O-C) stretches near 1100 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer: Contradictions often arise from assay variability or impurities. Methodological strategies include:

  • Purity validation: Use HPLC-MS to confirm >95% purity and rule out byproducts (e.g., unreacted benzyl halide) .
  • Assay standardization: Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time).
  • Structural analogs: Test derivatives (e.g., 3-((5-chloro-2-methoxybenzyl)oxy)azetidine) to isolate substituent effects. For example, bromine’s steric bulk may alter binding vs. chlorine .

Q. How do the electronic properties of the 5-bromo and 2-methoxy substituents influence reactivity in further derivatization?

Answer:

  • 5-Bromo group: Acts as a meta-directing, weakly electron-withdrawing substituent. It facilitates Suzuki couplings (e.g., with aryl boronic acids) for functionalization .
  • 2-Methoxy group: Electron-donating via resonance, stabilizes adjacent electrophilic positions. It may hinder oxidation at the benzyl position but enhance stability in acidic conditions .
    Example: Bromine’s presence enables Pd-catalyzed cross-coupling reactions, while methoxy protects against nucleophilic aromatic substitution .

Q. What computational approaches model the compound’s interactions with biological targets?

Answer:

  • Molecular docking: Predicts binding modes to receptors (e.g., GPCRs or kinases) by simulating ligand-receptor interactions. Software like AutoDock Vina assesses affinity scores .
  • Molecular dynamics (MD): Evaluates stability of ligand-target complexes over time (e.g., RMSD analysis for conformational changes) .
  • QSAR studies: Correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity trends .

Methodological Guidelines

  • Synthetic Optimization: Screen bases (e.g., K₂CO₃ vs. NaH) to minimize azetidine ring-opening side reactions .
  • Data Reproducibility: Archive raw NMR/MS files in open-access repositories (e.g., PubChem) for cross-validation .
  • Contradiction Analysis: Use meta-analyses to compare bioactivity datasets, adjusting for variables like cell viability assays (MTT vs. ATP-based) .

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